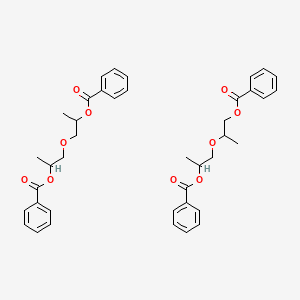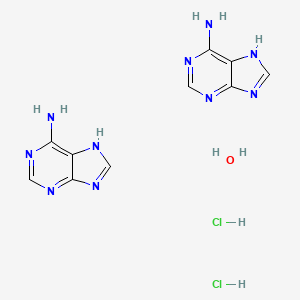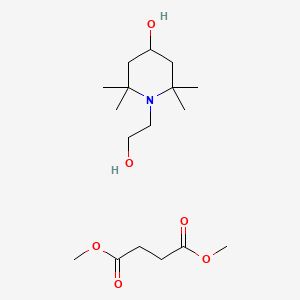
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate typically involves the hydroboration of alkenes or alkynes. This process entails the addition of a boron-hydrogen (B-H) bond across the unsaturated carbon-carbon bond, resulting in the formation of the corresponding organoborane . The reaction is generally rapid and proceeds with high selectivity.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydroboration processes, utilizing catalysts to enhance reaction efficiency and selectivity. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronate group .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate involves its role as a boron-containing reagent in various chemical reactions. The boronate group facilitates the formation of carbon-carbon bonds through transmetalation processes in Suzuki–Miyaura coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the transfer of organic groups from boron to palladium .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2,6-dimethylpyridin-3-yl)boronate
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-isobutylfuran-2-yl)boronate
Uniqueness
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate is unique due to the presence of the fluoro and methylthio substituents on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
(2-fluoro-4-methylsulfanylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFO3S/c1-12(2,16)13(3,4)18-14(17)10-7-6-9(19-5)8-11(10)15/h6-8,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSXCJCKNYTWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)F)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)


![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)




![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)

